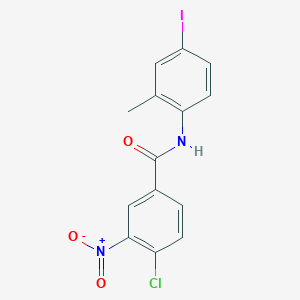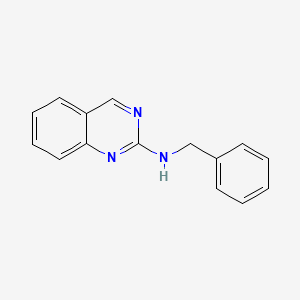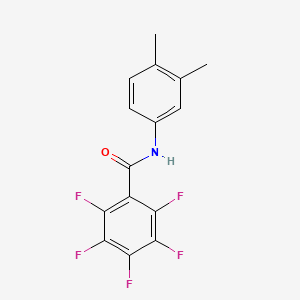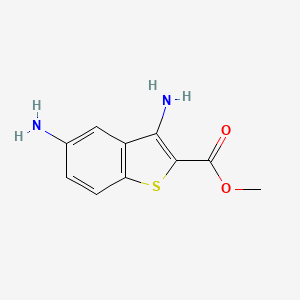
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, also known as CINPA1, is a small molecule inhibitor that has been developed to target the activity of the protein, inositol requiring enzyme 1 alpha (IRE1α). This protein is a key component of the endoplasmic reticulum (ER) stress response pathway, which plays a critical role in maintaining cellular homeostasis. The inhibition of IRE1α activity has been shown to have potential therapeutic benefits for a range of diseases, including cancer, neurodegeneration, and autoimmune disorders.
作用机制
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide works by inhibiting the activity of IRE1α, which is a key component of the ER stress response pathway. This pathway is activated in response to a range of cellular stresses, including nutrient deprivation, hypoxia, and the accumulation of misfolded proteins in the ER. IRE1α plays a critical role in this pathway by cleaving the mRNA encoding the transcription factor XBP1, which is required for the expression of genes involved in the ER stress response. By inhibiting IRE1α activity, 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide disrupts this pathway and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the secretion of inflammatory cytokines, and reduce the proliferation of immune cells. In addition, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in lab experiments is its specificity for IRE1α. This allows researchers to selectively target this protein without affecting other components of the ER stress response pathway. However, one limitation is that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has relatively low potency compared to other IRE1α inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide. One area of interest is the development of more potent analogs of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, which may have greater efficacy in preclinical models. In addition, there is interest in exploring the use of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in combination therapies with other chemotherapeutic agents. Finally, there is interest in exploring the potential of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide as a therapeutic agent for diseases beyond cancer and neurodegeneration, such as autoimmune disorders.
合成方法
The synthesis of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide involves a multistep process, which has been described in detail in several scientific publications. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This is then reacted with 4-iodo-2-methylphenylamine to form the amide intermediate. Finally, the nitro group is reduced to an amino group using palladium on carbon, resulting in the formation of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide.
科学研究应用
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several diseases, including multiple myeloma, glioblastoma, and rheumatoid arthritis. In addition, it has been shown to have a synergistic effect with other chemotherapeutic agents, suggesting that it may be useful in combination therapies.
属性
IUPAC Name |
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-6-10(16)3-5-12(8)17-14(19)9-2-4-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDIJGUCKBJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)




![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)

![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)

